molecular formula C10H12O4 B168946 4-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 124555-63-1

4-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No. B168946
Key on ui cas rn: 124555-63-1
M. Wt: 196.2 g/mol
InChI Key: JJCXYLBDGWBBBP-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

A solution of 4-methoxysalicylaldehyde (7.54 g) and N-ethyl diisopropylamine (17 ml) in dichloromethane (250 ml) was cooled to 0° C., to which was added dropwise chloromethyl methyl ether (6.0 ml). The mixture was then warmed up to room temperature, which was stirred overnight. To the reaction mixture was added water to quench the reaction, which was subjected to extraction with chloroform. The organic layer was dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 4-methoxy-2-methoxymethoxy benzaldehyde (8.82 g) (Compound B-4), whose physico-chemical properties are shown in Table 5.
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[C:6](=[CH:9][CH:10]=1)[CH:7]=[O:8].C(N(C(C)C)C(C)C)C.[CH3:21][O:22][CH2:23]Cl.O>ClCCl>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([O:11][CH2:21][O:22][CH3:23])[CH:4]=1

Inputs

Step One
Name
Quantity
7.54 g
Type
reactant
Smiles
COC=1C=C(C(C=O)=CC1)O
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, which
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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